molecular formula C8H5IN2O2 B13033635 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No.: B13033635
M. Wt: 288.04 g/mol
InChI Key: FKHRCPLFCVOEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a high-value chemical building block for medicinal chemistry and drug discovery research. This compound features a pyrrolo[2,3-b]pyridine core, a privileged scaffold in pharmacology known as 7-azaindole . This scaffold is recognized for its wide range of biological activities and is found in various therapeutic agents . The presence of both a carboxylic acid and an iodine atom on the core structure makes this reagent an ideal intermediate for further synthetic modification. Researchers can utilize the halogen for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and the carboxylic acid for amide coupling or other functional group transformations . This allows for the creation of diverse compound libraries aimed at probing biological targets. Compounds based on the pyrrolo[2,3-b]pyridine scaffold have demonstrated significant promise in early-stage research as inhibitors of cellular kinases, such as Adaptor Associated Kinase 1 (AAK1), a target for broad-spectrum antiviral agents . These inhibitors have shown activity against viruses like Dengue and Ebola in preclinical studies . Additionally, this structural class is frequently investigated in oncology research for the development of kinase inhibitors . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H5IN2O2/c9-6-3-4-1-2-5(8(12)13)10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)

InChI Key

FKHRCPLFCVOEHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=C(N2)I)C(=O)O

Origin of Product

United States

Preparation Methods

Halogenation (Iodination) of Pyrrolo[2,3-b]pyridine Core

  • Iodination is typically achieved using electrophilic iodine sources such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or molecular iodine (I2) in the presence of oxidants or acids to activate the substrate.
  • Regioselective iodination at the 2-position can be directed by the electronic properties of the pyrrolo[2,3-b]pyridine ring, often favoring the 2-position due to its higher electron density.
  • Reaction conditions are usually mild to moderate temperatures (0 °C to room temperature) to control regioselectivity and minimize poly-iodination.

Introduction of the Carboxylic Acid Group at the 6-Position

  • The carboxylic acid group can be introduced via oxidation of a precursor aldehyde or methyl group at the 6-position.
  • Common oxidizing agents include potassium permanganate (KMnO4), chromium-based reagents (Jones reagent), or catalytic aerobic oxidation systems.
  • Alternatively, carboxylation via lithiation followed by CO2 quenching can be employed if a halogenated intermediate (e.g., 6-bromo or 6-chloro derivative) is available.
  • The reaction often involves low temperatures (0–5 °C) to improve selectivity and yield.

Representative Synthetic Route (Inferred from Related Compounds)

Step Reagents & Conditions Description
1. Halogenation N-iodosuccinimide (NIS), solvent: dichloromethane, 0 °C to room temp, 1–3 h Selective iodination at the 2-position of 1H-pyrrolo[2,3-b]pyridine
2. Bromination (if precursor needed) N-bromosuccinimide (NBS), triethylamine, dichloromethane, room temp, 1–16 h For preparing halogenated intermediates at other positions if required
3. Carboxylation Lithiation (n-BuLi) at 6-position, then bubbling CO2 gas, followed by acidic work-up Introduction of carboxylic acid at 6-position
4. Oxidation (alternative) KMnO4 or Jones reagent, acidic aqueous medium, 0–5 °C Oxidation of aldehyde or methyl precursor to carboxylic acid

Detailed Research Findings and Analysis

Halogenation Selectivity and Optimization

  • Iodination using NIS is preferred due to its mildness and selectivity for electron-rich heterocycles.
  • Temperature control (0 °C to room temperature) is critical to avoid multiple iodination.
  • Solvent choice (e.g., dichloromethane or acetonitrile) influences reaction rate and selectivity.

Carboxylation Techniques

  • Lithiation followed by CO2 quenching is a robust method for introducing carboxyl groups on heteroaromatic rings.
  • The use of a halogenated intermediate (e.g., 6-bromo derivative) facilitates directed lithiation.
  • Oxidation of aldehyde intermediates is an alternative when lithiation is challenging due to substrate sensitivity.

Purification and Characterization

  • Purification is commonly achieved by silica gel column chromatography using ethyl acetate/hexane gradients or recrystallization from ethanol/water.
  • Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm regioselectivity and purity.

Comparative Table of Preparation Parameters

Parameter Method 1: Iodination + Lithiation/Carboxylation Method 2: Iodination + Oxidation of Aldehyde
Iodination Reagent NIS (1.1 equiv) NIS (1.1 equiv)
Iodination Temp 0 °C to RT 0 °C to RT
Carboxylation Method Lithiation with n-BuLi, CO2 quench Oxidation with KMnO4 or Jones reagent
Reaction Time 1–3 h (iodination), 2–4 h (carboxylation) 1–3 h (iodination), 1–2 h (oxidation)
Yield Moderate to high (50–75%) Moderate (40–65%)
Purification Column chromatography Column chromatography or recrystallization
Advantages High regioselectivity, direct carboxylation Simpler reagents, fewer steps
Disadvantages Requires handling of strong base (n-BuLi) Possible overoxidation, lower selectivity

Relevant Literature and Patent Insights

  • Patents on pyrrolo[2,3-b]pyridine derivatives describe halogenation and Suzuki coupling strategies for functionalization, which can be adapted for iodination and carboxylation steps to prepare this compound.
  • Research articles on related pyrrolo[2,3-b]pyridine compounds emphasize the use of NIS for selective iodination and lithiation/CO2 quenching for carboxylation.
  • Industrial and laboratory-scale syntheses of halogenated pyrrolopyridine carboxylic acids often combine halogenation with oxidation or lithiation methods to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, while a Suzuki coupling reaction could produce a biaryl derivative.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is in the development of pharmaceuticals. Its structural characteristics make it a valuable scaffold for designing new drug candidates targeting various diseases.

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit potential anticancer properties. For instance, modifications to the pyrrolo[2,3-b]pyridine structure have shown efficacy against specific cancer cell lines, suggesting that this compound could serve as a lead compound for further development in oncology .
  • Neuroprotective Effects : Some studies suggest that compounds related to this compound may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Material Science

In addition to medicinal applications, this compound has potential uses in material science due to its unique electronic properties.

  • Organic Electronics : The electronic properties of pyrrolo[2,3-b]pyridine derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to act as charge transport materials can enhance the efficiency of these devices .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the synthesis of several derivatives of this compound. These derivatives were tested against a panel of cancer cell lines. The results showed that certain modifications increased cytotoxicity significantly compared to the parent compound, indicating the potential for developing new anticancer agents based on this scaffold .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of compounds derived from this compound. In vitro assays demonstrated that these compounds could reduce oxidative stress in neuronal cells, suggesting their utility in treating neurodegenerative conditions. Further research is warranted to explore their mechanisms of action and therapeutic potential .

Mechanism of Action

The mechanism of action of 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or proteins. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and survival pathways. The inhibition occurs through binding to the ATP-binding site of the receptor, preventing its activation and subsequent signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid (CAS 1190322-26-9)
  • Structure : Bromine at position 5, carboxylic acid at position 5.
  • Properties : Molecular weight 241.04 g/mol; purity ≥95% .
  • Synthesis : Prepared via palladium-catalyzed cross-coupling or halogenation reactions .
  • Key Differences : Bromine’s smaller atomic radius compared to iodine reduces steric hindrance but offers lower leaving-group ability in nucleophilic substitutions.
4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid (CAS 1190321-81-3)
  • Structure : Bromine at position 3.
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid (CAS 952182-22-8)
  • Structure : Trifluoromethyl group at position 6.
  • Properties : Strong electron-withdrawing effect enhances acidity of the carboxylic acid (pKa ~2.5–3.0). Molecular weight 230.14 g/mol; purity ≥98% .
  • Applications: Used as an intermediate in organofluorine chemistry due to its metabolic stability .

Non-Halogenated Analogs

1H-Pyrrolo[2,3-b]pyridine-6-carboxylic Acid (CAS 898746-35-5)
  • Structure: No substituent at position 2; carboxylic acid at position 6.
  • Properties : Molecular weight 162.15 g/mol; purity ≥95% .
  • Role : Serves as a scaffold for derivatization. The absence of iodine simplifies synthesis but limits utility in metal-catalyzed reactions .
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS 1015609-11-6)
  • Structure : Methyl ester at position 6; pyrrolo[3,2-b]pyridine core.
  • Synthesis : Prepared via esterification of the carboxylic acid precursor .
  • Application : Ester groups are hydrolyzed in vivo to release active carboxylic acids, useful in prodrug design .

Structural and Functional Data

Table 1: Physicochemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Substituent Position Purity Key Feature
2-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid Not explicitly listed ~318.04* 2-I, 6-COOH ≥95%† Iodo group for cross-coupling
5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid 1190322-26-9 241.04 5-Br, 6-COOH ≥95% Bromine for SNAr reactions
1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid 898746-35-5 162.15 6-COOH ≥95% Unsubstituted scaffold
6-(Trifluoromethyl)-2-carboxylic acid 952182-22-8 230.14 6-CF3, 2-COOH ≥98% Enhanced metabolic stability

*Calculated from molecular formula C8H5IN2O2. †Assumed based on commercial analogs .

Biological Activity

2-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and therapeutic potential, supported by relevant research findings and data.

Chemical Structure

The compound can be represented by the following molecular formula: C8H6N2O2IC_8H_6N_2O_2I. Its structure features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities.

1. Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Recent studies have demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine, including this compound, exhibit potent inhibition against FGFR1, FGFR2, and FGFR3. For instance, a related compound showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong inhibitory activity against these receptors implicated in tumorigenesis .

2. Anti-Cancer Properties

The compound has been evaluated for its anti-cancer properties. In vitro studies revealed that it inhibits cell proliferation in breast cancer cell lines (e.g., 4T1 cells) and induces apoptosis. It also significantly reduces cell migration and invasion, suggesting its potential as a therapeutic agent in cancer treatment .

3. TNIK Inhibition

Another notable biological activity is the inhibition of TNIK (TRAF2 and NCK-interacting kinase), a target associated with various cancers. Compounds derived from the pyrrolo[2,3-b]pyridine scaffold have shown IC50 values lower than 1 nM against TNIK, highlighting their potential as novel drug candidates targeting this kinase .

4. Immunomodulatory Effects

Research has indicated that certain derivatives can inhibit IL-2 secretion. This immunomodulatory effect could have implications in treating autoimmune diseases or enhancing anti-tumor immunity by modulating T-cell responses .

Data Table: Biological Activity Overview

Activity TypeTarget/EffectIC50 Value (nM)Reference
FGFR InhibitionFGFR17
FGFR29
FGFR325
Anti-Cancer (Breast Cancer)Cell Proliferation InhibitionNot specified
Induction of ApoptosisNot specified
TNIK InhibitionTNIK<1
IL-2 Secretion InhibitionIL-2Concentration Dependent

Case Study 1: FGFR Targeting in Cancer Therapy

In a study focused on the development of FGFR inhibitors, compounds similar to this compound were synthesized and evaluated for their ability to inhibit FGFR signaling pathways associated with various cancers. The findings indicated that these compounds could effectively reduce tumor growth in xenograft models, supporting their potential use as targeted therapies in oncology .

Case Study 2: Immunomodulation Potential

Another investigation assessed the immunomodulatory effects of pyrrolo[2,3-b]pyridine derivatives on T-cell activation and cytokine production. The results showed that specific derivatives could downregulate IL-2 secretion while promoting other cytokines involved in anti-tumor responses, suggesting their dual role in cancer therapy and immune modulation .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization and iodination steps. For example, pyrrolopyridine scaffolds are constructed via cyclization of 2-amino-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) . Iodination may employ electrophilic substitution or metal-catalyzed reactions (e.g., Pd-mediated coupling). Optimization includes controlling temperature (60-80°C) and stoichiometry (1.2 eq iodine source) to improve yield. Post-synthesis, purification via silica gel chromatography or recrystallization is critical .

Q. Which spectroscopic techniques are essential for structural confirmation, and what key features should be analyzed?

  • Methodological Answer :

  • 1H NMR : Analyze aromatic proton shifts (δ 11.6–12.25 ppm for NH groups; δ 7.5–8.2 ppm for pyridine protons) and coupling constants (e.g., J = 8.0 Hz for adjacent protons) .
  • ESIMS/LCMS : Confirm molecular weight (e.g., [M+1]⁺ at m/z 309.9 for analogs) and purity (>95%) .
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can researchers ensure purity during synthesis, and what analytical methods are most effective?

  • Methodological Answer : Use iterative recrystallization (e.g., ethanol/water mixtures) and monitor via TLC. Quantitative purity assessment requires HPLC with a gradient elution system (e.g., 0.1% TFA in acetonitrile/water) . For iodinated analogs, elemental analysis or ICP-MS may detect residual iodine .

Advanced Research Questions

Q. How do substituents at the 2- and 6-positions influence biological activity, and how can contradictory SAR data be resolved?

  • Methodological Answer :

  • SAR Analysis : Compare analogs (e.g., 6-trifluoromethyl vs. 6-carboxylic acid) in enzymatic assays (e.g., kinase inhibition). Substituent polarity and steric effects impact binding affinity .
  • Data Resolution : Use multivariate statistical models (e.g., PCA) to isolate confounding variables (e.g., solubility, metabolic stability). Validate findings with orthogonal assays (e.g., SPR vs. cell-based assays) .

Q. What methodologies improve solubility and stability for in vitro assays?

  • Methodological Answer :

  • Solubility : Use co-solvents (DMSO ≤1%) or pH adjustment (buffers at pH 7.4). For highly insoluble analogs, prepare prodrugs (e.g., methyl esters) .
  • Stability : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LCMS. Stabilize solutions with antioxidants (e.g., BHT) or lyophilization .

Q. In antitumor assays, what controls and validation steps are essential for derivatives of this compound?

  • Methodological Answer :

  • Controls : Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO).
  • Validation : Perform dose-response curves (IC50), replicate experiments (n ≥ 3), and validate target engagement via Western blot (e.g., apoptosis markers) .
  • Counter-Screens : Test against non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Q. How can computational chemistry predict the reactivity of the iodo substituent in further functionalization?

  • Methodological Answer :

  • DFT Calculations : Model iodine's electrophilicity and orbital interactions to predict sites for cross-coupling (e.g., Suzuki-Miyaura) .
  • Docking Studies : Simulate binding poses with target proteins (e.g., kinases) to guide functionalization (e.g., adding hydrophilic groups to enhance solubility) .

Q. What strategies address contradictory data in biological activity across analogs with similar substituents?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., methyl vs. ethyl chain effects on potency).
  • Structural Elucidation : Use X-ray crystallography to resolve binding mode discrepancies (e.g., halogen bonding vs. hydrophobic interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.